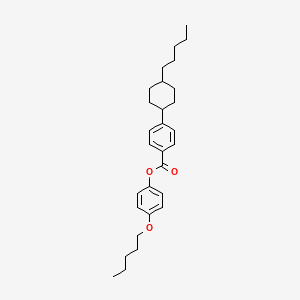
2-Chlor-6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin
Übersicht
Beschreibung
2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine is a useful research compound. Its molecular formula is C10H14BClN2O2 and its molecular weight is 240.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese organischer Verbindungen
Diese Verbindung kann bei der Synthese verschiedener organischer Verbindungen verwendet werden . Das Vorhandensein des Boratoms in der Dioxaborolangruppe kann an verschiedenen Reaktionen teilnehmen, was zur Bildung neuer Verbindungen führt.
Studium der Enzymkinetik
Die Verbindung kann für das Studium der Enzymkinetik verwendet werden . Die Wechselwirkungen der Verbindung mit verschiedenen Enzymen können untersucht werden, was Einblicke in die Funktionsweise dieser Enzyme liefern kann.
Protein-Protein-Wechselwirkungen
Die Verbindung kann verwendet werden, um Protein-Protein-Wechselwirkungen zu untersuchen . Sie kann verwendet werden, um Proteine zu markieren, die dann verfolgt werden können, um zu verstehen, wie verschiedene Proteine miteinander interagieren.
Struktur und Funktion von Proteinen und Nukleinsäuren
Die Verbindung kann verwendet werden, um die Struktur und Funktion von Proteinen und Nukleinsäuren zu untersuchen . Sie kann helfen, die 3D-Struktur dieser Biomoleküle zu verstehen und wie ihre Struktur mit ihrer Funktion zusammenhängt.
Phosphitylierung von Alkoholen und heteroatomaren Nukleophilen
Die Verbindung kann als Reagenz für die Phosphitylierung von Alkoholen und heteroatomaren Nukleophilen verwendet werden . Dies kann zur Bildung nützlicher Glykosyl-Donoren und Liganden führen.
Derivatisierung von Ligninproben für die 31 P NMR-Analyse
Die Verbindung kann als Phosphitylierungsreagenz verwendet werden, um Ligninproben für die 31 P NMR-Analyse zu derivatisieren . Dies kann wertvolle Informationen über die Struktur und Zusammensetzung von Lignin liefern.
Wirkmechanismus
Target of Action
Similar compounds, such as 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, are known to act as reagents for the phosphitylation of alcohols and heteroatomic nucleophiles .
Mode of Action
The compound interacts with its targets through a process known as phosphitylation . This involves the transfer of a phosphorus-containing group to the target molecule, which can result in the formation of useful glycosyl donors and ligands .
Biochemical Pathways
The phosphitylation process it facilitates can impact a variety of biochemical reactions, particularly those involving alcohols and heteroatomic nucleophiles .
Result of Action
The phosphitylation process it facilitates can lead to the formation of useful glycosyl donors and ligands .
Eigenschaften
IUPAC Name |
2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BClN2O2/c1-9(2)10(3,4)16-11(15-9)7-5-13-6-8(12)14-7/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTWHVVHJBRISW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590536 | |
| Record name | 2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1009378-52-2 | |
| Record name | 2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanone, 1-[5-(bromomethyl)-2-nitrophenyl]-](/img/structure/B1603320.png)
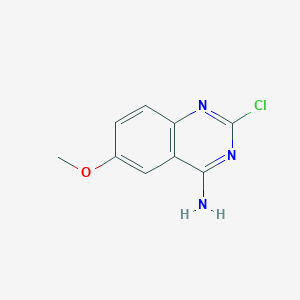
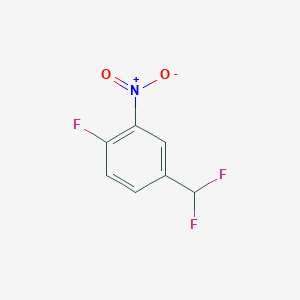




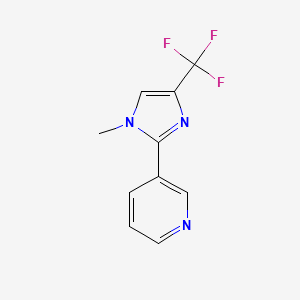
![(1S,4S)-(-)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide](/img/structure/B1603331.png)
![6-Ethynylbenzo[d]thiazole](/img/structure/B1603337.png)
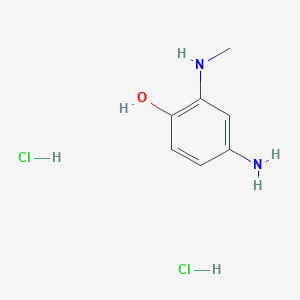
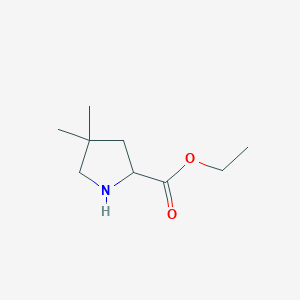
![Pyrazolo[1,5-b]pyridazine](/img/structure/B1603340.png)
